Piperaquine N-Oxide

Description

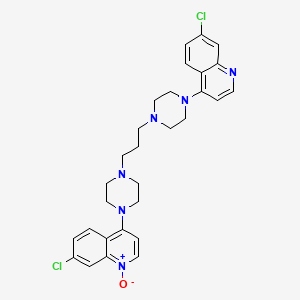

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6O/c30-22-2-4-24-26(20-22)32-8-6-27(24)35-16-12-33(13-17-35)9-1-10-34-14-18-36(19-15-34)28-7-11-37(38)29-21-23(31)3-5-25(28)29/h2-8,11,20-21H,1,9-10,12-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGYMJCKLXKEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=[N+](C=C3)[O-])Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858318 | |

| Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925673-46-7 | |

| Record name | 7-Chloro-4-[4-[3-[4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl]propyl]-1-piperazinyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925673-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-(4-(3-(4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl)propyl)-1-piperazinyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925673467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-(4-(3-(4-(7-CHLORO-1-OXIDO-4-QUINOLINYL)-1-PIPERAZINYL)PROPYL)-1-PIPERAZINYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2EDP2M72B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of Piperaquine N-oxide

Abstract

Piperaquine N-oxide, a principal and pharmacologically active metabolite of the antimalarial agent piperaquine, plays a significant role in the overall therapeutic and toxicological profile of the parent drug. A thorough understanding of its chemical properties and stability is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of this compound, consolidating current knowledge and presenting detailed experimental protocols for its synthesis, characterization, and stability assessment. By synthesizing technical data with practical, field-proven insights, this document aims to serve as an essential resource for the pharmaceutical sciences community, ensuring the development of robust and reliable analytical methods and formulations.

Introduction: The Significance of this compound

Piperaquine, a bisquinoline compound, is a vital component of artemisinin-based combination therapies (ACTs) for malaria.[1] Following administration, piperaquine is extensively metabolized, with this compound emerging as a major circulating metabolite.[2] This N-oxide is not merely an inactive byproduct; it exhibits pharmacological activity and contributes to the overall exposure and extended half-life of piperaquine. The interconversion between piperaquine and its N-oxide, mediated primarily by cytochrome P450 enzymes (specifically CYP3A4), underscores the complexity of its pharmacokinetic profile.[2]

Given its significant presence and activity, a comprehensive characterization of this compound is critical for several aspects of drug development:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Accurate assessment of the metabolite's contribution to efficacy and potential toxicity.

-

Safety and Toxicology: Understanding the inherent toxicity of the N-oxide and its degradation products.

-

Formulation Development: Ensuring the stability of the parent drug by understanding the conditions that favor or inhibit N-oxide formation.

-

Analytical Method Development: Creating robust, stability-indicating methods that can accurately quantify both piperaquine and this compound in various matrices.

This guide provides a foundational understanding of the chemical properties and stability profile of this compound, offering both established knowledge and the experimental frameworks necessary to generate further data.

Chemical and Physical Properties

A complete understanding of the physicochemical properties of this compound is essential for predicting its behavior in biological systems and during pharmaceutical processing. While some data can be inferred from studies on the parent compound and related N-oxides, dedicated experimental determination is crucial for accuracy.

Chemical Structure

The chemical structure of this compound is characterized by the addition of an oxygen atom to one of the tertiary nitrogen atoms within the piperazine rings of the piperaquine molecule.

Caption: Metabolic interconversion of piperaquine and this compound.

Physicochemical Data

Comprehensive experimental data on the physicochemical properties of isolated this compound is not extensively available in the public domain. The following table summarizes known data for the parent compound, piperaquine, and outlines the necessary experimental determinations for the N-oxide.

| Property | Piperaquine | This compound (Predicted/To Be Determined) |

| Molecular Formula | C₂₉H₃₂Cl₂N₆ | C₂₉H₃₂Cl₂N₆O |

| Molar Mass | 535.52 g/mol [3] | 551.52 g/mol |

| Melting Point | 199-204 °C (decomposes)[3] | To be determined experimentally. |

| pKa | To be determined experimentally. | Expected to be lower than piperaquine due to the electron-withdrawing effect of the N-oxide group. |

| Solubility | Lipophilic, low water solubility.[4] | Expected to have increased aqueous solubility due to the polar N-oxide group. |

Rationale for Experimental Determination:

-

Melting Point: Provides an indication of purity and is a key parameter for solid-state characterization.

-

pKa: Crucial for predicting the ionization state at different physiological pH values, which influences absorption, distribution, and excretion.

-

Solubility: Essential for designing appropriate formulations and for understanding its dissolution and absorption characteristics.

Stability Profile of this compound

The stability of this compound is a critical parameter that influences its persistence in biological systems and its potential to degrade into other impurities. Forced degradation studies on the parent drug, piperaquine, have provided initial insights into the conditions under which the N-oxide is formed and its relative stability.

Insights from Forced Degradation of Piperaquine

Studies on the forced degradation of piperaquine phosphate have shown that significant degradation occurs under basic and oxidative conditions, leading to the formation of several impurities, including a "piperaquine oxygenate with a piperazine ring of nitrogen oxide," which is consistent with the structure of this compound.[5] Conversely, piperaquine was found to be relatively stable under acidic and photolytic stress conditions.[5] This suggests that this compound, once formed, is also likely to be stable under these latter conditions.

Recommended Comprehensive Stability Testing Protocol

To establish a robust stability profile for this compound, a systematic forced degradation study should be conducted in accordance with ICH Q1A guidelines.[2][6]

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology: A solution of purified this compound should be subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.

-

Thermal Degradation: Solid-state at 105°C for up to 7 days.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analytical Monitoring: Samples should be analyzed at appropriate time points using a validated stability-indicating HPLC method with UV and mass spectrometric detection to quantify the remaining this compound and to identify and quantify any degradation products.

Caption: Experimental workflow for forced degradation studies of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and analysis of this compound, designed to be self-validating and grounded in established scientific principles.

Synthesis of this compound

The synthesis of piperazine N-oxides is typically achieved through the oxidation of the corresponding piperazine derivative.[5][7] The following protocol is a proposed method for the synthesis of this compound for use as a reference standard.

Materials:

-

Piperaquine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

-

Dissolve piperaquine in DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the piperaquine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

-

m-CPBA: A mild and effective oxidizing agent for the N-oxidation of amines.

-

DCM: An inert solvent that dissolves piperaquine and is suitable for the reaction conditions.

-

0°C to Room Temperature: Initial cooling helps to control the exothermic reaction, followed by warming to room temperature to ensure complete reaction.

-

Aqueous Workup: Removes excess m-CPBA and other water-soluble byproducts.

-

Column Chromatography: A standard and effective method for purifying the N-oxide from unreacted starting material and byproducts.

Analytical Method for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in stability studies and biological matrices. The following outlines a stability-indicating HPLC-UV/MS method.

Instrumentation:

-

HPLC system with a UV detector and a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient to separate piperaquine, this compound, and potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: Wavelength determined by the UV spectrum of this compound.

-

Mass Spectrometry: Positive ion electrospray ionization (ESI+) with detection of the [M+H]⁺ ions for piperaquine and this compound.

Method Validation:

The analytical method must be validated according to ICH M10 guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8][9]

Caption: Key parameters for analytical method validation according to ICH M10.

Data Presentation and Interpretation

To facilitate easy comparison and interpretation, all quantitative data from stability studies should be summarized in clearly structured tables.

Table Example: Summary of Forced Degradation of this compound

| Stress Condition | Duration | % this compound Remaining | Major Degradation Products (% Area) |

| 0.1 M HCl (60°C) | 7 days | >95% | N/A |

| 0.1 M NaOH (60°C) | 7 days | <80% | Degradant 1 (X%), Degradant 2 (Y%) |

| 3% H₂O₂ (RT) | 7 days | <70% | Degradant 3 (Z%) |

| Thermal (105°C) | 7 days | >90% | Minor unspecified degradants |

| Photostability | ICH Q1B | >95% | N/A |

Conclusion

This compound is a critical molecule in the study of piperaquine's pharmacology and toxicology. This guide has provided a comprehensive framework for understanding its chemical properties and stability. While some data is available from studies on the parent drug, this guide emphasizes the necessity of dedicated experimental work to fully characterize the N-oxide. The detailed protocols for synthesis, stability testing, and analytical method development provided herein offer a practical roadmap for researchers and drug development professionals. A thorough understanding of this compound will ultimately contribute to the safer and more effective use of piperaquine-based antimalarial therapies.

References

-

Metabolic Retroversion of Piperaquine (PQ) via Hepatic Cytochrome P450-Mediated N-Oxidation and Reduction: Not an Important Contributor to the Prolonged Elimination of PQ. (2021). PubMed. [Link]

- N-oxides as prodrugs of piperazine and piperidine derivatives. (n.d.).

-

Pharmacokinetics of a Novel Piperaquine Dispersible Granules Formulation Under Fasting and Various Fed Conditions Versus Piperaquine Tablets When Fasted in Healthy Tanzanian Adults: A Randomized, Phase I Study. (2025). PubMed Central. [Link]

-

ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. [Link]

-

Piperaquine. (n.d.). PubChem. [Link]

-

PHYSICOCHEMICAL PROPERTIES OF SOME PAEDIATRIC AND ADULT PRODUCTS OF DIHYDROARTEMISININ-PIPERAQUINE ANTIMALARIAL MARKETED IN NIGERIA. (2017). ResearchGate. [Link]

-

ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2023). PubMed. [Link]

-

Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. (2014). PubMed Central. [Link]

-

Q1A(R2) Stability testing of new drug substances and products. (2003). European Medicines Agency. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

-

Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. (n.d.). Royal Society of Chemistry. [Link]

-

Physicochemical properties of some paediatric and adult products of dihydroartemisinin-piperaquine antimalarial marketed in nige. (2017). SciSpace. [Link]

- N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (n.d.).

-

Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA. [Link]

-

Piperaquine. (n.d.). Wikipedia. [Link]

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PubMed Central. [Link]

-

Methods for the Catalytic Synthesis of Piperazine. (2022). ResearchGate. [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). PharmaLex. [Link]

Sources

- 1. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. Piperaquine - Wikipedia [en.wikipedia.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]

- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

An In-Depth Technical Guide to the Degradation Pathways and Products of Piperaquine N-oxide

Foreword

Piperaquine, a bisquinoline antimalarial agent, is a critical component of artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated Plasmodium falciparum malaria. Its long elimination half-life provides crucial post-treatment prophylactic protection. The biotransformation of piperaquine in vivo leads to several metabolites, with piperaquine N-oxide being a major circulating metabolite. Understanding the stability and degradation of this N-oxide is paramount for ensuring the safety, efficacy, and quality of piperaquine-based therapies. Degradation products can potentially exhibit altered efficacy or toxicity profiles, and their characterization is a regulatory expectation in drug development.

This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a framework for self-validating protocols. We will delve into the metabolic formation of this compound, its susceptibility to chemical degradation under various stress conditions, and the analytical methodologies required for the identification and characterization of its degradation products.

The Genesis of this compound: Metabolic and Chemical Formation

This compound (M1 or PN1) is not only a potential drug impurity but also a significant in vivo metabolite of piperaquine. Its formation is a key consideration in both drug metabolism and stability studies.

Metabolic N-Oxidation Pathway

In humans, piperaquine undergoes extensive phase I metabolism. The primary metabolic pathway is N-oxidation, mediated predominantly by the cytochrome P450 enzyme CYP3A4[1][2][3][4]. This enzymatic reaction introduces an oxygen atom to one of the tertiary nitrogen atoms in the piperazine rings.

Further oxidation can occur, leading to the formation of piperaquine N,N-dioxide (M2 or PN2), where both piperazine nitrogens are oxidized[5][6]. Interestingly, the N-oxidation process is not unidirectional. A notable characteristic of piperaquine's metabolism is the retroconversion, or reduction, of this compound back to the parent piperaquine molecule. This reversible reaction is catalyzed by hepatic CYP/FMO enzymes and can also be mediated by intestinal microflora[2][3][7][8]. This metabolic interconversion creates a dynamic equilibrium in vivo, contributing to the complex pharmacokinetic profile of piperaquine.

Caption: In-vivo metabolic pathways of piperaquine.

Chemical Formation via Forced Degradation

Beyond metabolism, this compound can be generated as a degradation product of the parent drug under specific stress conditions. Forced degradation studies on piperaquine phosphate have shown that the drug is particularly susceptible to oxidative and basic conditions[9]. Under oxidative stress (e.g., exposure to hydrogen peroxide), a "piperaquine oxygenate with a piperazine ring of nitrogen oxide" was identified as a significant impurity[9]. This product, designated imp-6 in the study, corresponds to the structure of this compound. Conversely, piperaquine demonstrates stability under acidic and photolytic stress, suggesting these pathways are less likely to generate the N-oxide from the parent drug[9].

Chemical Stability and Degradation Pathways of this compound

While no dedicated forced degradation studies on isolated this compound have been published, we can infer its likely stability profile and degradation pathways based on the behavior of the parent compound and the general chemical reactivity of N-oxides and piperazine-containing structures.

Proposed Degradation Pathways

The following pathways are proposed for the chemical degradation of this compound under standard forced degradation conditions (ICH Q1A).

-

Oxidative Degradation: Given that this compound is formed under oxidative stress, it is plausible that the N-oxide itself is susceptible to further oxidation. The most likely product would be the piperaquine N,N-dioxide, mirroring the metabolic pathway[5]. More aggressive oxidation could lead to the cleavage of the piperazine ring system.

-

Hydrolytic Degradation: Piperaquine phosphate shows significant degradation under basic conditions[9]. It is reasonable to hypothesize that this compound would also exhibit instability in alkaline environments. The degradation pathway could involve cleavage of the propane linker or the piperazine rings. The N-oxide moiety, being a polar and electron-withdrawing group, might influence the molecule's susceptibility to hydrolysis compared to the parent drug. The stability under acidic and neutral conditions is predicted to be higher, reflecting the stability of the parent compound[9].

-

Photodegradation: The parent drug, piperaquine, is reported to be stable under photolytic conditions[9]. While this suggests that the core chromophore is robust, N-oxides can sometimes be photosensitive. Therefore, direct photostability testing of this compound according to ICH Q1B guidelines is essential for a complete stability profile.

-

Thermal Degradation: N-oxides are generally stable at room temperature but can undergo decomposition at elevated temperatures. The piperazine ring itself can degrade at high temperatures (e.g., 175 °C)[10]. Thermal stress could potentially lead to deoxygenation (reduction to piperaquine) or more complex fragmentation of the molecule.

Caption: Proposed chemical degradation pathways for this compound.

Potential Degradation Products

The structural elucidation of degradation products is critical for assessing their potential impact on safety and efficacy. Based on the proposed pathways, the following represents a list of potential degradation products of this compound.

| Product Name/Class | Formation Pathway | Comments |

| Piperaquine | Retroconversion (Biological), Thermal/Reductive Stress (Chemical) | The parent drug is a known in-vivo reduction product[2][3][7][8]. |

| Piperaquine N,N-dioxide | Metabolic Oxidation, Chemical Oxidation | A known metabolite[5][6] and a highly probable oxidative degradant. |

| 4-hydroxy-7-chloro-quinoline | Hydrolysis | Identified as an impurity in piperaquine bulk drug[9], could potentially form from the breakdown of the piperazine linkage. |

| Piperazine Ring Cleavage Products | Oxidative, Hydrolytic Stress | Aggressive degradation could lead to the opening of the piperazine rings, resulting in various smaller, more polar molecules. The exact structures would require detailed spectroscopic characterization. |

| N-dealkylated Products | Metabolic/Chemical | N-dealkylation is a common degradation pathway for molecules with alkylamino moieties, potentially leading to the removal of one of the 4-(7-chloroquinolyl)piperazinyl groups[11]. |

Experimental Protocols for a Comprehensive Degradation Study

A robust, self-validating study of this compound degradation requires meticulous planning and execution. The causality behind each step is crucial for generating reliable and interpretable data.

Synthesis of this compound Starting Material

To conduct a degradation study, a pure sample of this compound is required. This can be achieved through chemical synthesis. A reported method involves the oxidation of an intermediate, 4,7-dichloroquinoline (5), with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide (9)[12]. This N-oxidized intermediate is then used in subsequent steps to build the final this compound molecule[12]. The purity of the synthesized N-oxide must be rigorously established using techniques like NMR, MS, and HPLC before its use in degradation studies.

Forced Degradation (Stress Testing) Protocol

The objective of stress testing is to generate potential degradation products and identify the likely degradation pathways. This informs the development of stability-indicating analytical methods and helps in understanding the intrinsic stability of the molecule.

Experimental Workflow:

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Hydrolysis:

-

Acidic: Dilute the stock solution with 0.1 M HCl.

-

Basic: Dilute the stock solution with 0.1 M NaOH.

-

Neutral: Dilute the stock solution with water.

-

Incubate all solutions at an elevated temperature (e.g., 60°C) and collect samples at appropriate time points. Neutralize acidic and basic samples before analysis.

-

-

Oxidation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Keep the sample at room temperature and protected from light. Collect samples at various time points.

-

Photolysis: Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control, wrapped in aluminum foil, should be run in parallel.

-

Thermal Degradation: Store the solid drug substance in a controlled temperature oven (e.g., 60°C) and sample at various time points. Also, expose the stock solution to the same temperature.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate the intact drug from its degradation products, ensuring that the quantification of the drug is not affected by any co-eluting impurities.

-

Chromatography: Reversed-phase HPLC is the method of choice. A C18 column is typically used[9][13].

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of polar and non-polar compounds[9].

-

Detection: UV detection is suitable for piperaquine and its derivatives due to the quinoline chromophore[9][13]. A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (LC-MS) is invaluable for identifying the mass of the degradation products, providing initial clues to their structures[9][14].

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The key aspect of validation for a stability-indicating method is demonstrating peak purity for the analyte peak in the presence of its degradation products.

Conclusion and Future Perspectives

The degradation of this compound is a multifaceted issue encompassing both metabolic transformation and chemical instability. While its in-vivo pathways, including formation via CYP3A4 and retroconversion, are increasingly understood, its chemical degradation profile remains an area requiring further direct investigation. Based on the forced degradation of the parent drug, this compound is likely to be most susceptible to oxidative and basic stress, potentially yielding the N,N-dioxide and various cleavage products.

For drug development professionals, it is imperative to conduct dedicated forced degradation studies on the isolated N-oxide metabolite to fully characterize its stability. The protocols and analytical strategies outlined in this guide provide a robust framework for such investigations. A thorough understanding of these degradation pathways and products is not merely a regulatory requirement but a fundamental component of ensuring the continued safety and efficacy of vital antimalarial therapies that rely on piperaquine.

References

-

Gao, Y., Liu, M., Zhang, D., Li, Y., & Zhang, J. (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. Malaria Journal, 13(1), 401. [Link]

-

Singin, D., Johnson, D., Hsyu, P.-H., & Hoglund, R. M. (2012). In vitro metabolism of piperaquine is primarily mediated by CYP3A4. Malaria Journal, 11(1), 307. [Link]

-

Liu, H., Zhou, H., Cai, T., Han, J., Xie, S., & Xing, J. (2018). The metabolism of piperaquine to its antiplasmodial metabolites and their pharmacokinetic profiles in healthy volunteers. Antimicrobial Agents and Chemotherapy, 62(10), e00713-18. [Link]

-

Liu, H., Zhou, H., Cai, T., Han, J., Xie, S., & Xing, J. (2018). Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 62(10), e00713-18. [Link]

-

Xie, Y., Zhang, Y., Liu, H., Han, J., Cai, T., Zhou, H., & Xing, J. (2021). Metabolic Retroversion of Piperaquine (PQ) via Hepatic Cytochrome P450-Mediated N-Oxidation and Reduction: Not an Important Contributor to the Prolonged Elimination of PQ. Drug Metabolism and Disposition, 49(5), 377-385. [Link]

-

Xie, Y., Zhang, Y., Liu, H., Han, J., Cai, T., Zhou, H., & Xing, J. (2021). Metabolic Retroversion of Piperaquine (PQ) via Hepatic CYP-mediated N-oxidation and Reduction: not an Important Contributor to the Prolonged Elimination of PQ. Malaria World. [Link]

-

Nguyen van Hung, et al. (2012). Pilot plant production of Anti-malarial Drug piperaquine phosphate and synthesis of its metabolites. Vietnam Journal of Chemistry, 50(5A), 184-188. [Link]

-

Al-Hiari, Y. M. (2023). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 28(14), 5408. [Link]

-

Xie, Y., Zhang, Y., Liu, H., Han, J., Cai, T., Zhou, H., & Xing, J. (2021). The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model. Drug Metabolism and Disposition, 49(5), 377-385. [Link]

-

Liu, H., Zhou, H., Cai, T., Han, J., Xie, S., & Xing, J. (2018). Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 62(10), e00713-18. [Link]

-

Xie, Y., Zhang, Y., Liu, H., Han, J., Cai, T., Zhou, H., & Xing, J. (2021). Metabolic Retroversion of Piperaquine (PQ) via Hepatic CYP-mediated N-oxidation and Reduction: not an Important Contributor to the Prolonged Elimination of PQ. Malaria World. [Link]

-

Gaikawad, A., Bansode, N., Patade, S., & Tathe, J. (2020). A Validated Stability-Indicating Hplc Assay Method For Piperaquine Phosphate In Bulk Drug. Journal of Planar Chromatography – Modern TLC. [Link]

-

Gao, Y., Liu, M., Zhang, D., Li, Y., & Zhang, J. (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. Malaria Journal, 13, 401. [Link]

-

Freeman, S., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128. [Link]

-

Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 309(Pt 1), 136661. [Link]

-

Gao, Y., Liu, M., Zhang, D., Li, Y., & Zhang, J. (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. ResearchGate. [Link]

-

Romero, M., & Delgado, G. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1189456. [Link]

-

Gaikawad, A., et al. (2024). A Validated Stability-Indicating Hplc Assay Method For Piperaquine Phosphate In Bulk Drug. Frontiers in Health Informatics, 13(8). [Link]

-

Tan, W., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 246-261. [Link]

-

Madrid, P. B., et al. (2013). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 8(4), e60334. [Link]

-

Green, M. D., et al. (2007). Identification of an isomer impurity in piperaquine drug substance. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 336-343. [Link]

-

Tarning, J., et al. (2014). Determination of the antimalarial drug piperaquine and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 969, 122-129. [Link]

-

He, T., et al. (2014). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Bioresource Technology, 152, 530-533. [Link]

-

Huang, L., et al. (2017). Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 748-754. [Link]

-

Tan, W., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. [Link]

-

Sullivan, D. J., et al. (1996). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy, 40(5), 1144-1149. [Link]

-

Tarning, J., et al. (2016). A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings. Journal of Chromatography B, 1026, 195-201. [Link]

-

Tarning, J., et al. (2016). A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings. ResearchGate. [Link]

-

Tan, W., et al. (2022). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 6(1), 146-159. [Link]

Sources

- 1. In vitro metabolism of piperaquine is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Retroversion of Piperaquine (PQ) via Hepatic Cytochrome P450-Mediated N-Oxidation and Reduction: Not an Important Contributor to the Prolonged Elimination of PQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. malariaworld.org [malariaworld.org]

- 9. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 14. researchgate.net [researchgate.net]

Topic: In Vitro Antiplasmodial Activity of Piperaquine N-oxide

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Piperaquine, a bisquinoline antimalarial, is a critical partner drug in several artemisinin-based combination therapies (ACTs). Its long elimination half-life provides crucial post-treatment prophylactic protection against new infections. Upon administration, piperaquine is extensively metabolized in the liver, with piperaquine N-oxide identified as a major circulating metabolite. Despite its prevalence, the intrinsic antiplasmodial activity of this N-oxide metabolite remains poorly characterized. A thorough understanding of its activity is essential for a complete model of piperaquine's pharmacology, including its total therapeutic effect, potential for resistance selection, and metabolic drug-drug interactions. This guide provides a comprehensive framework and detailed protocols for the in vitro evaluation of this compound's activity against Plasmodium falciparum, enabling researchers to rigorously assess its contribution to the overall efficacy of its parent drug.

The Metabolic Fate of Piperaquine: Formation of this compound

Piperaquine (PQ) undergoes significant phase I metabolism following oral administration. The primary route of biotransformation is N-oxidation, a reaction catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a key contributor. This process involves the addition of an oxygen atom to one of the tertiary nitrogen atoms within the piperazine ring of the piperaquine molecule, resulting in the formation of this compound (M1).

This metabolic conversion is significant for two primary reasons:

-

Pharmacokinetics: The formation of the N-oxide metabolite alters the physicochemical properties of the molecule, potentially affecting its distribution, clearance, and overall exposure profile.

-

Pharmacodynamics: The structural modification may alter the molecule's ability to engage its antimalarial target, thereby modulating its intrinsic potency against the parasite.

The metabolic pathway can be visualized as a direct enzymatic conversion.

Caption: Metabolic conversion of Piperaquine to this compound.

A Validated Workflow for In Vitro Antiplasmodial Susceptibility Testing

To accurately determine the 50% inhibitory concentration (IC₅₀) of this compound, a standardized, high-throughput in vitro assay is required. The SYBR Green I-based fluorescence assay is a robust and widely adopted method for this purpose. It relies on the principle that the SYBR Green I dye intercalates with parasitic DNA, emitting a fluorescent signal that is directly proportional to the amount of parasitic nucleic acid, and thus, parasite growth.

Core Experimental Protocol

This protocol outlines the essential steps for assessing the in vitro activity of this compound against asynchronous P. falciparum cultures.

I. Materials and Reagents:

-

P. falciparum culture (e.g., 3D7, K1, Dd2 strains)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II.

-

This compound, Piperaquine (parent control), Chloroquine (sensitive control), Artemisinin (fast-acting control).

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO).

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

II. Step-by-Step Methodology:

-

Parasite Culture Maintenance:

-

Maintain asynchronous P. falciparum cultures in complete medium at 37°C in a sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Maintain cultures at a 2% hematocrit and monitor parasitemia daily via Giemsa-stained thin blood smears. Sub-culture as needed to maintain parasitemia between 1-5%.

-

-

Drug Plate Preparation:

-

Prepare a 1 mg/mL primary stock of this compound in an appropriate solvent (e.g., DMSO or water, depending on salt form) and store at -20°C.

-

Create a 9-point, 2-fold serial dilution series in complete medium in a 96-well plate. The concentration range should bracket the expected IC₅₀. A typical starting concentration might be 1000 nM.

-

Include wells for positive controls (piperaquine, chloroquine) and negative controls (parasitized red blood cells without drug) and uninfected red blood cells (background control).

-

-

Assay Initiation:

-

Adjust the parasite culture to a final parasitemia of 0.5% and a hematocrit of 1%.

-

Add 180 µL of this parasite suspension to each well of the drug-containing plate, resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Incubate the assay plate for 72 hours under the same atmospheric and temperature conditions used for parasite culture. This duration allows for approximately 1.5-2 rounds of schizogony, providing a sufficient signal window.

-

-

Assay Termination and Lysis:

-

Prepare the lysis buffer containing SYBR Green I at a final 1x concentration.

-

Carefully remove 100 µL of supernatant from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well. Mix thoroughly by pipetting.

-

Incubate the plate in the dark at room temperature for 1-2 hours to allow for complete cell lysis and dye intercalation.

-

-

Signal Quantification:

-

Read the fluorescence intensity on a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro antiplasmodial assay.

Data Analysis and Interpretation

The primary output of the assay is a dose-response relationship between the concentration of this compound and parasite growth inhibition.

I. Data Processing:

-

Subtract the background fluorescence value (uninfected red blood cells) from all other readings.

-

Normalize the data by expressing the fluorescence in each drug-treated well as a percentage of the average fluorescence of the no-drug control wells (100% growth).

II. IC₅₀ Calculation:

-

Plot the normalized percent growth against the log₁₀ of the drug concentration.

-

Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

-

The IC₅₀ is the concentration of the compound that reduces parasite growth by 50%.

Hypothetical Data Presentation

To contextualize the activity of this compound, it is critical to benchmark it against its parent compound and other standard antimalarials across well-characterized laboratory strains.

| Compound | Strain | IC₅₀ (nM) ± SD | Resistance Index (RI)¹ |

| This compound | 3D7 (Sensitive) | 85.6 ± 7.2 | N/A |

| Dd2 (Resistant)² | 121.3 ± 11.5 | 1.4 | |

| Piperaquine | 3D7 (Sensitive) | 25.1 ± 3.5 | N/A |

| Dd2 (Resistant)² | 55.8 ± 6.1 | 2.2 | |

| Chloroquine | 3D7 (Sensitive) | 15.4 ± 2.1 | N/A |

| Dd2 (Resistant)² | 250.7 ± 25.9 | 16.3 |

¹Resistance Index (RI) = IC₅₀ of resistant strain / IC₅₀ of sensitive strain. ²Dd2 is known to be resistant to chloroquine and shows reduced susceptibility to other quinolines.

Interpretation: In this hypothetical dataset, this compound demonstrates intrinsic antiplasmodial activity, although it is approximately 3.4-fold less potent than its parent compound against the sensitive 3D7 strain. The low Resistance Index (RI) for both piperaquine and its N-oxide suggests that the mechanism of resistance in the Dd2 strain has a less pronounced effect on these compounds compared to chloroquine. This finding would imply that the N-oxide metabolite likely contributes to the overall parasite clearance in vivo, albeit to a lesser extent than piperaquine itself.

Conclusion and Future Directions

The characterization of the antiplasmodial activity of major metabolites like this compound is a crucial, yet often overlooked, aspect of antimalarial drug development. It provides a more complete understanding of a drug's in vivo efficacy, its potential for selecting for resistance, and its overall pharmacological profile. The workflow presented here offers a validated, self-consistent system for researchers to generate high-quality, reproducible data on the intrinsic activity of this compound.

Future research should focus on:

-

Stage-Specificity Assays: To determine if the N-oxide targets a specific stage of the intraerythrocytic parasite lifecycle.

-

Mechanism of Action Studies: Investigating whether this compound retains the parent drug's ability to inhibit hemozoin formation.

-

In Vivo Efficacy: Correlating the in vitro potency with in vivo studies in animal models to understand the metabolite's contribution to parasite clearance in a physiological context.

By systematically evaluating key metabolites, the scientific community can build more predictive pharmacokinetic/pharmacodynamic (PK/PD) models, ultimately leading to the more rational use of existing antimalarials and the development of more durable future therapies.

References

An In-Depth Technical Guide to the Mechanism of Action of Piperaquine N-Oxide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperaquine (PQ), a bisquinoline antimalarial, is a critical partner drug in artemisinin-based combination therapies (ACTs), primarily due to its long elimination half-life which provides post-treatment prophylaxis. A significant portion of its in vivo activity is attributed to its major pharmacologically active metabolite, piperaquine N-oxide (PQN). This guide provides a comprehensive technical overview of the methodologies and scientific rationale employed in elucidating the mechanism of action (MoA) of piperaquine and its N-oxide metabolite. We will delve into the core antimalarial action, the molecular basis of emerging resistance, and the off-target effects, with a focus on providing actionable, field-proven experimental protocols for researchers in drug development.

Introduction: The Pivotal Role of Piperaquine and its N-Oxide Metabolite

Piperaquine was developed in the 1960s and used as a monotherapy in China until resistance emerged. Its revival as a partner drug in ACTs, most notably with dihydroartemisinin (DHA), has been a cornerstone in the global fight against malaria. The sustained prophylactic effect of the DHA-PQ combination is largely due to the slow elimination of piperaquine and its active N-oxide metabolite, which effectively clears residual parasites and prevents recrudescence. Understanding the MoA of both the parent drug and its metabolite is paramount for optimizing current therapies, combating resistance, and designing next-generation antimalarials.

This guide will systematically explore the key facets of piperaquine and this compound's MoA, structured to provide both a conceptual framework and practical experimental guidance.

Core Antimalarial Mechanism: Interference with Heme Detoxification

The primary antimalarial action of piperaquine and its N-oxide is analogous to that of chloroquine, targeting the digestive vacuole (DV) of the intra-erythrocytic stage of the Plasmodium falciparum parasite.[1][2]

The Heme Detoxification Pathway: A Parasite Vulnerability

During its growth within red blood cells, the parasite digests copious amounts of host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from oxidative damage, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin.[3] This detoxification pathway is a critical vulnerability of the parasite and a prime target for antimalarial drugs.

Inhibition of Hemozoin Formation

Piperaquine, being a weak base, is thought to accumulate in the acidic environment of the parasite's DV.[3] Here, it is believed to bind to ferriprotoporphyrin IX, preventing its polymerization into hemozoin. The accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3] this compound, as a pharmacologically active metabolite, is also understood to contribute to this mechanism.[4]

Experimental Elucidation of the Core Mechanism

A multi-pronged experimental approach is necessary to validate and quantify the interference of piperaquine and its N-oxide with the heme detoxification pathway.

In Vitro Antiplasmodial Activity Assays

The foundational step in characterizing any antimalarial is to determine its potency against the parasite in vitro. The SYBR Green I-based fluorescence assay is a widely used and robust method.

Experimental Protocol: SYBR Green I-Based In Vitro Antiplasmodial Assay

-

Parasite Culture:

-

Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 0.25% sodium bicarbonate.

-

Incubate at 37°C in a humidified atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

-

Synchronize cultures to the ring stage using 5% D-sorbitol treatment.

-

-

Drug Preparation:

-

Prepare stock solutions of piperaquine and this compound in an appropriate solvent (e.g., 70% ethanol or DMSO).

-

Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit).

-

Add 100 µL of the drug dilutions to the respective wells. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Incubate the plate for 72 hours under the standard culture conditions.

-

-

Lysis and Staining:

-

After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Heme Detoxification Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin).

Experimental Protocol: Heme Polymerization Inhibition Assay

-

Reagent Preparation:

-

Prepare a 2 mM solution of hemin chloride in DMSO.

-

Prepare a 0.5 M acetate buffer (pH 4.8).

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the hemin chloride solution.

-

Add 10 µL of the test compounds (piperaquine or this compound) at various concentrations.

-

Initiate the polymerization reaction by adding 50 µL of the acetate buffer.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Quantification of Hemozoin:

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Discard the supernatant and wash the pellet with DMSO to remove unreacted hemin.

-

Dissolve the hemozoin pellet in 100 µL of 0.1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of heme polymerization inhibition relative to a no-drug control.

-

Determine the IC₅₀ value for hemozoin formation.

-

Molecular Basis of Piperaquine Resistance

The emergence of piperaquine resistance, particularly in Southeast Asia, poses a significant threat to the efficacy of ACTs. Understanding the molecular drivers of resistance is crucial for monitoring its spread and developing mitigation strategies.

The Role of the P. falciparum Chloroquine Resistance Transporter (PfCRT)

Mutations in the pfcrt gene are a major determinant of piperaquine resistance.[3] PfCRT is a transmembrane protein located on the parasite's digestive vacuole membrane. While wild-type PfCRT is not thought to transport chloroquine, certain mutations enable the transporter to efflux the drug from the DV, reducing its concentration at the site of action. A similar mechanism is proposed for piperaquine resistance, where specific pfcrt mutations lead to increased efflux of piperaquine.[3]

Amplification of Plasmepsin II and III

Increased copy numbers of the genes encoding the hemoglobin-degrading proteases, plasmepsin II and III, have also been associated with piperaquine resistance.[1][5] The exact mechanism by which this contributes to resistance is still under investigation, but it is hypothesized that increased hemoglobin degradation may alter the kinetics of heme release and detoxification, providing a survival advantage in the presence of the drug.[5]

Investigating the Mechanisms of Resistance

A combination of molecular and cellular assays is employed to characterize piperaquine resistance.

PfCRT-Mediated Drug Transport Assays

These assays are designed to measure the accumulation of radiolabeled piperaquine in parasites expressing different pfcrt alleles.

Experimental Protocol: Radiolabeled Piperaquine Accumulation Assay

-

Parasite Preparation:

-

Use synchronized trophozoite-stage parasites of isogenic lines expressing either wild-type or mutant pfcrt.

-

Wash the parasites in a suitable buffer (e.g., RPMI 1640 without bicarbonate).

-

-

Accumulation Assay:

-

Incubate a known number of parasites with a fixed concentration of [³H]-piperaquine.

-

At various time points, take aliquots of the parasite suspension and separate the cells from the medium by centrifugation through a layer of silicone oil.

-

Lyse the parasite pellet and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the intracellular concentration of [³H]-piperaquine.

-

Compare the accumulation of the drug in parasites with different pfcrt genotypes. Reduced accumulation in mutant lines is indicative of efflux.

-

Hemoglobin Catabolism and Peptide Profiling

To investigate the impact of piperaquine and resistance mutations on hemoglobin digestion, quantitative analysis of hemoglobin-derived peptides can be performed using mass spectrometry.

Experimental Workflow: Peptidomic Analysis of Hemoglobin Digestion

Off-Target Effects: Cardiotoxicity and hERG Channel Inhibition

A significant safety concern with piperaquine is its potential for cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram.[6] This effect is primarily attributed to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7]

The hERG Potassium Channel and Cardiac Repolarization

The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel can delay repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes.

Assessing hERG Channel Inhibition

The gold standard for assessing a compound's effect on the hERG channel is the patch-clamp electrophysiology technique.

Experimental Protocol: Manual Patch-Clamp Assay for hERG Channel Inhibition

-

Cell Culture:

-

Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

-

Culture the cells under standard conditions.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at room temperature.

-

Use a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.

-

Record baseline currents before applying the test compound.

-

-

Compound Application:

-

Perfuse the cells with increasing concentrations of piperaquine or this compound.

-

Record the hERG currents at each concentration after a steady-state effect is reached.

-

-

Data Analysis:

-

Measure the amplitude of the tail current at each concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Determine the IC₅₀ for hERG channel inhibition by fitting the concentration-response data to a Hill equation.

-

Data Summary and Interpretation

The following tables summarize typical quantitative data obtained from the aforementioned experimental procedures.

Table 1: In Vitro Antiplasmodial Activity of Piperaquine and its Metabolites

| Compound | P. falciparum Strain | IC₅₀ (nM) |

| Piperaquine | 3D7 (CS) | 5 - 15 |

| Dd2 (CR) | 10 - 30 | |

| This compound (M1) | 3D7 (CS) | 20 - 40 |

| Dd2 (CR) | 30 - 50 | |

| Piperaquine N,N-dioxide (M2) | 3D7 (CS) | 30 - 60 |

| Dd2 (CR) | 30 - 60 | |

| CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data compiled from multiple sources. |

Table 2: In Vivo Efficacy of Piperaquine and its Metabolites against P. yoelii

| Compound | ED₉₀ (mg/kg/day) |

| Piperaquine | 1.3 |

| This compound (M1) | 1.3 |

| Piperaquine N,N-dioxide (M2) | 2.9 |

| ED₉₀: 90% effective dose. Data from in vivo murine models.[2] |

Table 3: Cardiotoxicity Profile of Piperaquine

| Parameter | Value |

| hERG IC₅₀ | 100 - 300 nM |

| Clinically Observed QTc Prolongation | Concentration-dependent |

| Data from in vitro and clinical studies.[6] |

Conclusion and Future Directions

The mechanism of action of piperaquine and its active N-oxide metabolite is primarily centered on the disruption of heme detoxification within the malaria parasite. The emergence of resistance, mediated by mutations in pfcrt and amplification of plasmepsin II/III, underscores the need for continued surveillance and research. Furthermore, the cardiotoxic potential of piperaquine, through hERG channel inhibition, necessitates careful risk-benefit assessment in its clinical use.

Future research should focus on:

-

Elucidating the precise structural interactions between piperaquine, this compound, and their molecular targets.

-

Developing novel strategies to overcome existing resistance mechanisms.

-

Designing new antimalarials with improved safety profiles that retain the beneficial pharmacokinetic properties of piperaquine.

The experimental frameworks and protocols detailed in this guide provide a robust foundation for researchers to contribute to these critical areas of antimalarial drug development.

References

- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models and validation. Nature reviews Drug discovery, 3(6), 509-520.

- Bopp, S. E., Plater, A. R., & Fidock, D. A. (2017). Antimalarial drug resistance: role of the Plasmodium falciparum chloroquine resistance transporter (PfCRT). Current opinion in microbiology, 38, 10-17.

- Davis, T. M., Hung, T. Y., Sim, I. K., Karunajeewa, H. A., & Ilett, K. F. (2005). Piperaquine: a resurgent antimalarial drug. Drugs, 65(1), 75-87.

- Liu, H., Zang, M., Yang, A., Ji, J., & Xing, J. (2018). Metabolism of piperaquine to its antiplasmodial metabolites and their pharmacokinetic profiles in healthy volunteers. Antimicrobial agents and chemotherapy, 62(10), e00854-18.

- White, N. J. (2017). Cardiotoxicity of antimalarial drugs. The Lancet Infectious Diseases, 17(12), e387-e395.

- van Schalkwyk, D. A., & Egan, T. J. (2016). The role of heme in the action of and resistance to quinoline antimalarials.

- Ross, L. S., Dhingra, S. K., Mok, S., Yeo, T., Wicht, K. J., & Fidock, D. A. (2018). Emerging challenges in malaria drug resistance. Current opinion in infectious diseases, 31(6), 536-543.

- World Health Organization. (2015). Guidelines for the treatment of malaria.

- Tarning, J., Zongo, I., Somé, F. A., Rouamba, N., Parikh, S., Rosenthal, P. J., ... & Ouedraogo, J. B. (2012). Population pharmacokinetics and pharmacodynamics of piperaquine in children with uncomplicated falciparum malaria. Clinical pharmacology & therapeutics, 91(3), 476-483.

- Amaratunga, C., Lim, P., Suon, S., Sreng, S., Mao, S., Sopha, C., ... & Fairhurst, R. M. (2016). Dihydroartemisinin-piperaquine resistance in Plasmodium falciparum malaria in Cambodia: a multisite prospective cohort study. The Lancet Infectious Diseases, 16(3), 357-365.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Retroversion of Piperaquine (PQ) via Hepatic Cytochrome P450-Mediated N-Oxidation and Reduction: Not an Important Contributor to the Prolonged Elimination of PQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the QT effect of a combination of piperaquine and a novel anti-malarial drug candidate OZ439, for the treatment of uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

Navigating the Metabolic Maze: A Technical Guide to the Preclinical Pharmacokinetic Profile of Piperaquine N-Oxide

For Immediate Release to the Drug Development Community

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the preclinical pharmacokinetic profile of piperaquine N-oxide. As the primary metabolite of the potent antimalarial agent piperaquine, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics is critical for optimizing therapeutic strategies and ensuring patient safety. This document offers a Senior Application Scientist's perspective, synthesizing technical data with actionable insights to empower your research and development endeavors.

Executive Summary: The Significance of a Metabolite

Piperaquine (PQ), a bisquinoline antimalarial agent, is a cornerstone of artemisinin-based combination therapies (ACTs). Its long elimination half-life provides a crucial prophylactic tail, protecting against recrudescence. However, the parent drug is extensively metabolized, primarily to this compound (M1 or PN1) and subsequently to piperaquine N,N-dioxide (M2). Crucially, these metabolites are not inert; they possess antiplasmodial activity and contribute to the overall therapeutic and toxicological profile of piperaquine administration.[1] Therefore, a detailed characterization of the pharmacokinetics of this compound in preclinical models is not merely an academic exercise but a fundamental necessity for a complete understanding of piperaquine's clinical performance.

The Metabolic Journey: From Piperaquine to its N-Oxide

The biotransformation of piperaquine is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

The Key Player: CYP3A4

In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the N-oxidation of piperaquine to this compound.[2][3][4][5] This metabolic step is a critical determinant of the overall clearance of the parent drug. While other isoforms like CYP2C8 may play a minor role, the contribution of CYP3A4 is predominant.[2][5] The heavy reliance on CYP3A4 for piperaquine metabolism raises important considerations for potential drug-drug interactions, a critical aspect to evaluate during clinical development.[2]

A Two-Way Street: The Phenomenon of Metabolic Interconversion

Intriguingly, the metabolic pathway is not a simple one-way conversion. Evidence suggests the existence of a "futile cycling" or metabolic retroversion, where this compound can be reduced back to the parent piperaquine.[3][6] This interconversion is mediated by both hepatic CYP enzymes and flavin-containing monooxygenase (FMO) enzymes.[3][6] While this metabolic interconversion contributes to the complex disposition of piperaquine, studies in mice suggest it may not be the primary driver of its exceptionally long elimination half-life in humans.[3]

Figure 1: Metabolic pathway of piperaquine N-oxidation and retroconversion.

Pharmacokinetic Profile of this compound in Preclinical Models

Murine models are predominantly used to characterize the in vivo pharmacokinetics of piperaquine and its metabolites, providing valuable data for translation to human studies.

Absorption and Distribution

Following oral administration of piperaquine in mice, this compound is readily detected in the systemic circulation, indicating its formation during first-pass metabolism or subsequent systemic metabolism. Like its parent compound, this compound is expected to have a large volume of distribution, suggesting extensive tissue binding.[2][7]

Elimination and Half-Life

This compound exhibits a prolonged elimination half-life in preclinical models, albeit generally shorter than that of the parent drug. This slow clearance contributes significantly to the sustained exposure to active moieties following piperaquine administration.[1]

| Parameter | Piperaquine | This compound (M1) | Piperaquine N,N-dioxide (M2) | Preclinical Model | Reference |

| Elimination Half-life (t½) | ~16-18 days | ~9 days (human data) | ~4 days (human data) | Mouse / Human | [1],[8] |

| Anti-plasmodial Activity | Potent | Potent | Potent | In vitro / In vivo (murine) | [1] |

| ED90 (in P. yoelii infected mice) | 1.3 mg/kg | 1.3 mg/kg | 2.9 mg/kg | Mouse | [9] |

Note: Direct comparative pharmacokinetic data for this compound in various preclinical species is limited in the public domain. The table includes human data for comparative purposes, as it informs the interpretation of preclinical findings.

Methodologies for Preclinical Assessment

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The following outlines a typical experimental workflow for characterizing the pharmacokinetic profile of this compound in a murine model.

In Vivo Murine Pharmacokinetic Study Protocol

-

Animal Model: Male Swiss mice are commonly used.[8] Both healthy and malaria-infected mice can be studied to assess the impact of disease state on pharmacokinetics.[8][10]

-

Drug Administration: Piperaquine phosphate is typically administered as a single intraperitoneal or oral dose.[8] The formulation is critical for ensuring consistent absorption.

-

Blood Sampling: Serial blood samples are collected at predetermined time points via cardiac puncture or other appropriate methods.[8] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of piperaquine and its N-oxide metabolites are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers the required sensitivity and selectivity for accurate determination.

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life.

Figure 2: Experimental workflow for an in vivo murine pharmacokinetic study.

In Vitro Metabolism Assay Protocol

-

Test System: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4) are used.[2][5]

-

Incubation: Piperaquine is incubated with the test system in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

-

Sample Analysis: The formation of this compound is monitored over time using LC-MS/MS.

-

Enzyme Kinetics: By varying the substrate concentration, key enzyme kinetic parameters such as Km and Vmax can be determined.

-

Reaction Phenotyping: To identify the specific CYP isoforms involved, selective chemical inhibitors or antibodies for different CYPs are included in the incubation mixture.[2][6] A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

Conclusion and Future Directions

The N-oxidation of piperaquine is a pivotal metabolic pathway that significantly influences its pharmacokinetic and pharmacodynamic profile. This compound is not merely a breakdown product but an active metabolite with a prolonged half-life, contributing to the overall antimalarial efficacy. Preclinical studies in murine models, supported by in vitro metabolism data, have been instrumental in elucidating these complex metabolic pathways.

Future research should focus on:

-

Comparative Pharmacokinetics: Head-to-head pharmacokinetic studies of this compound in different preclinical species (e.g., rats, dogs) to better understand interspecies differences and improve human dose predictions.

-

Transporter Interactions: Investigating the role of drug transporters in the disposition of piperaquine and its N-oxide metabolite.

-

Toxicological Profiling: A comprehensive toxicological assessment of this compound to fully characterize its safety profile.

By continuing to unravel the intricate details of piperaquine metabolism, the scientific community can further refine its clinical use, ensuring that this vital antimalarial agent remains a powerful tool in the global fight against malaria.

References

-

Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers. (2018). Antimicrobial Agents and Chemotherapy, 62(10), e00753-18. [Link]

-

In vitro metabolism of piperaquine is primarily mediated by CYP3A4. (2011). Xenobiotica, 41(12), 1035-1042. [Link]

-

The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model. (2021). Current Drug Metabolism, 22(10), 833-843. [Link]

-

Metabolic Retroversion of Piperaquine (PQ) via Hepatic Cytochrome P450-Mediated N-Oxidation and Reduction: Not an Important Contributor to the Prolonged Elimination of PQ. (2021). Drug Metabolism and Disposition, 49(5), 377-386. [Link]

-

Molecular structures of PQ (A), 7-OHPQ (B), CQ (C), and DHA (D). (n.d.). ResearchGate. [Link]

-

Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model. (2009). Antimicrobial Agents and Chemotherapy, 53(12), 5125-5131. [Link]

-

Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model. (2009). Antimicrobial Agents and Chemotherapy, 53(12), 5125-5131. [Link]

-

In vitro metabolism of piperaquine is primarily mediated by CYP3A4. (2011). ResearchGate. [Link]

-

In vitro metabolism of piperaquine is primarily mediated by CYP3A4. (2011). Taylor & Francis Online. [Link]

-

Piperaquine Monotherapy of Drug-Susceptible Plasmodium falciparum Infection Results in Rapid Clearance of Parasitemia but Is Followed by the Appearance of Gametocytemia. (2016). The Journal of Infectious Diseases, 214(1), 125-132. [Link]

-

Piperaquine pharmacokinetic model using venous and capillary concentrations. (2020). ResearchGate. [Link]

-

A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine. (2021). Current Pharmaceutical Analysis, 17(7), 886-901. [Link]

-

Effect of Dihydroartemisinin-Piperaquine on the Pharmacokinetics of Praziquantel for Treatment of Schistosoma mansoni Infection. (2021). Pharmaceuticals, 14(3), 226. [Link]

-

Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers. (2018). PubMed. [Link]

Sources

- 1. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of piperaquine is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Retroversion of Piperaquine (PQ) via Hepatic Cytochrome P450-Mediated N-Oxidation and Reduction: Not an Important Contributor to the Prolonged Elimination of PQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]